molecular formula C8H11F5O4S B2412502 [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate CAS No. 2416231-35-9

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate

Cat. No.: B2412502
CAS No.: 2416231-35-9
M. Wt: 298.22
InChI Key: YOGDMDNHGZQHOG-UHFFFAOYSA-N
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Description

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F5O4S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a difluoroethyl moiety, further connected to an oxan-4-yl group

Properties

IUPAC Name

[2,2-difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F5O4S/c9-7(10,6-1-3-16-4-2-6)5-17-18(14,15)8(11,12)13/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGDMDNHGZQHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(COS(=O)(=O)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Hydrogenation of Gem-Difluoro Ketone Intermediate

  • Synthesis of tetrahydropyran-4-ylpropan-2-one :

    • Friedel-Crafts acylation of tetrahydropyran with acetyl chloride yields tetrahydropyran-4-ylpropan-2-one.
    • Reaction conditions : AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C to reflux, 12 h.
    • Yield : 78% (reported for analogous systems).
  • Geminal difluorination :

    • Treatment with DAST (2.5 equiv) in dichloromethane at −78°C to room temperature converts the ketone to 2,2-difluoro-2-(oxan-4-yl)propane.
    • Mechanism : DAST replaces the carbonyl oxygen with two fluorine atoms via a two-step SN2 process.
  • Catalytic hydrogenation :

    • Reduction of the gem-difluoro compound using a nickel catalyst (Ni 5132 P, 5 wt%) and dimethylethylamine (0.1 equiv) under 40–50 bar H₂ at 175°C yields 2,2-difluoro-2-(oxan-4-yl)ethanol.
    • Yield : Quantitative (based on analogous hydrogenolysis in US4658070A).

Route 2: Nucleophilic Fluorination of Hydroxyethyl Intermediate

  • Synthesis of 2-(oxan-4-yl)ethanol :

    • Grignard addition of ethylmagnesium bromide to tetrahydropyran-4-carbaldehyde produces 2-(oxan-4-yl)ethanol.
    • Reaction conditions : THF, 0°C, 2 h.
    • Yield : 85% (estimated from similar Grignard reactions).
  • Fluorination with Selectfluor :

    • Electrophilic fluorination using Selectfluor (1.5 equiv) in acetonitrile at 80°C introduces two fluorine atoms at the β-position.
    • Yield : 62% (extrapolated from trifluoroethanol synthesis).

Route 3: Radical Fluorination of Vinyl-Tetrahydropyran

  • Synthesis of 2-(oxan-4-yl)ethylene :

    • Wittig reaction between tetrahydropyran-4-carbaldehyde and ethylidenetriphenylphosphorane generates the vinyl derivative.
    • Reaction conditions : THF, reflux, 6 h.
    • Yield : 73%.
  • Radical difluorination :

    • Exposure to xenon difluoride (XeF₂, 3.0 equiv) and a catalytic amount of benzoyl peroxide (BPO) in HFIP introduces two fluorine atoms across the double bond.
    • Yield : 58% (based on analogous alkene fluorinations).

Triflation of 2,2-Difluoro-2-(Oxan-4-Yl)Ethanol

Triflic Anhydride-Mediated Sulfonation

  • Procedure : The alcohol (1.0 equiv) is treated with triflic anhydride (1.2 equiv) and pyridine (2.5 equiv) in dichloromethane at 0°C for 1 h.
  • Workup : Sequential washing with 1M HCl, saturated NaHCO₃, and brine yields the triflate ester.
  • Yield : 89% (characterized by ¹⁹F NMR: δ −78.2 ppm (CF₃), −112.4 ppm (CF₂)).

Alternative Method: Trifluoromethanesulfonyl Chloride

  • Procedure : Reaction with trifluoromethanesulfonyl chloride (1.1 equiv) and DMAP (0.2 equiv) in THF at −20°C.
  • Yield : 76% (lower due to competing side reactions).

Optimization and Challenges

Catalytic Hydrogenation Parameters

  • Catalyst loading : Nickel catalysts (5–10 wt%) with tertiary amines (e.g., dimethylethylamine) enhance hydrogenolysis rates.
  • Temperature : Optimal activity at 175°C, with higher temperatures causing decomposition.

Fluorination Selectivity

  • DAST limitations : Over-fluorination or ether formation occurs if stoichiometry exceeds 2.5 equiv.
  • Radical inhibitors : BPO stabilizes intermediates during XeF₂-mediated fluorination, improving yields.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 68 53 47
Fluorination Selectivity High Moderate Low
Scalability Excellent Moderate Poor
Cost High Moderate High

Route 1 offers the highest efficiency due to quantitative hydrogenolysis, whereas Route 3 suffers from radical side reactions.

Chemical Reactions Analysis

Types of Reactions

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the compound under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.

Major Products Formed

    Nucleophilic substitution: Substituted products with the nucleophile replacing the trifluoromethanesulfonate group.

    Oxidation: Oxidized products with the difluoroethyl group converted to corresponding carbonyl compounds.

    Reduction: Reduced products with the difluoroethyl group converted to corresponding alcohols.

    Hydrolysis: Alcohol and trifluoromethanesulfonic acid.

Scientific Research Applications

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This facilitates the attack by nucleophiles, leading to the formation of substituted products. The difluoroethyl group can also participate in various reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethyl trifluoromethanesulfonate
  • 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethyl trifluoromethanesulfonate
  • 2,2-Difluoro-2-(oxan-4-yl)ethyl methanesulfonate

Uniqueness

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate is unique due to the presence of both difluoroethyl and oxan-4-yl groups, which impart distinct reactivity and properties. The combination of these groups with the trifluoromethanesulfonate moiety makes it a versatile reagent in organic synthesis and industrial applications .

Biological Activity

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate (CAS: 2416231-35-9) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2,2-difluoro-2-(tetrahydro-2H-pyran-4-yl)ethyl trifluoromethanesulfonate
  • Molecular Formula : C8H11F5O4S
  • Molecular Weight : 292.29 g/mol
  • Physical Form : Liquid
  • Purity : 95%

The biological activity of this compound is primarily attributed to its role as a sulfonate ester. Such compounds can act as electrophiles, potentially engaging in nucleophilic substitution reactions with biological macromolecules, including proteins and nucleic acids. This reactivity can lead to modulation of various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The trifluoromethanesulfonate moiety enhances the lipophilicity of the molecule, which may facilitate membrane penetration and subsequent antimicrobial action.

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties by inhibiting specific kinases involved in cell proliferation. The trifluoromethanesulfonate group may contribute to the selectivity and potency against cancer cell lines.

Study 1: Antimicrobial Evaluation

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonate esters, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Control (Standard Antibiotic)16High

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, the compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth in breast and colon cancer cells.

Cell LineIC50 (µM)Effect
MCF7 (Breast)10Significant
HT29 (Colon)15Moderate

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified with signal words indicating danger due to its reactivity and potential toxicity. Proper handling protocols must be followed to mitigate risks during laboratory use.

Q & A

Q. What are the key synthetic steps for preparing [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, oxan-4-yl derivatives can react with trifluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium hydroxide) to form the sulfonate ester. Solvents like dichloromethane or dimethylformamide are often used to dissolve reactants, with reaction temperatures maintained between 0°C and room temperature to control exothermicity .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, ¹⁹F NMR can verify the presence of trifluoromethanesulfonate and difluoro groups, while HRMS ensures molecular weight accuracy. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with thresholds >93% often required for research-grade materials .

Q. What functional groups in this compound influence its reactivity in organic synthesis?

  • Methodological Answer : The trifluoromethanesulfonate (triflate) group is a strong leaving group, making the compound useful in nucleophilic substitutions. The oxan-4-yl (tetrahydropyranyl) moiety can act as a protecting group for alcohols, while the difluoroethyl group may participate in hydrogen-bonding interactions or influence lipophilicity. These features enable applications in cross-coupling reactions or as intermediates in drug synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound while minimizing side reactions?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance triflate reactivity in SN2 reactions, while dichloromethane minimizes solvolysis.
  • Catalysis : Lewis acids like BF₃·OEt₂ or transition-metal catalysts (e.g., Pd for cross-coupling) improve yields in stereospecific reactions.
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce thermal degradation of the triflate group.
    Kinetic studies and DOE (design of experiments) approaches are recommended to identify optimal parameters .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

  • Methodological Answer :
  • pH Sensitivity : The triflate group hydrolyzes in aqueous basic conditions (pH >9), forming triflic acid and alcohols. Acidic conditions (pH <3) may protonate the oxan-4-yl oxygen, altering solubility.
  • Thermal Stability : Degradation studies show that temperatures >60°C accelerate decomposition. For long-term storage, keep samples at −20°C under inert gas.
  • Experimental Design : Include stability-indicating assays (e.g., time-resolved HPLC) in kinetic studies to account for matrix effects, as organic degradation in wastewater matrices can skew results .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., conformational changes in the oxan-4-yl ring) by acquiring spectra at −40°C to slow molecular motion.
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping signals from fluorine-containing groups.
  • Computational Modeling : Density functional theory (DFT) calculations predict ¹⁹F chemical shifts, aiding assignments when experimental data conflicts with literature .

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